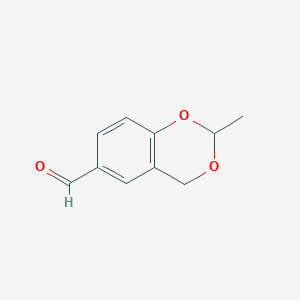
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzodioxine ring and an aldehyde group.
Mechanism Of Action
The mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde is not fully understood, but studies suggest that it may act as a DNA intercalator, causing DNA damage and inhibiting cancer cell growth. 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have also shown promising results, with 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde inhibiting tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, making it a potentially useful tool for studying cancer biology. However, one limitation of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its limited solubility in water, which may make it difficult to use in certain applications.
Future Directions
There are several future directions for research on 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. One area of interest is the development of more efficient synthesis methods for 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde and its potential applications in cancer therapy. Finally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde's potential use as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Synthesis Methods
The synthesis of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde involves the reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The reaction yields 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde as a yellow solid with a melting point of 108-110°C.
Scientific Research Applications
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
CAS RN |
189683-84-9 |
|---|---|
Product Name |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-5,7H,6H2,1H3 |
InChI Key |
OUSHWSCHEPRJRW-UHFFFAOYSA-N |
SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
Canonical SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
synonyms |
4H-1,3-Benzodioxin-6-carboxaldehyde,2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)

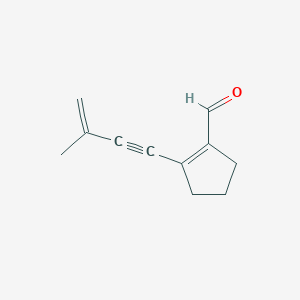
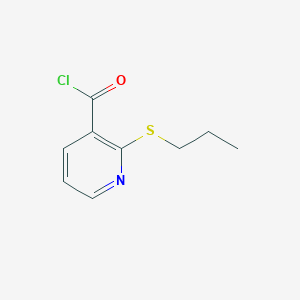
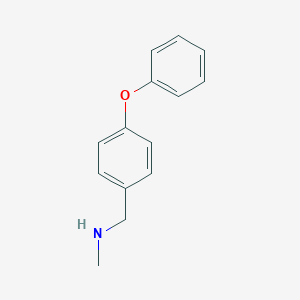
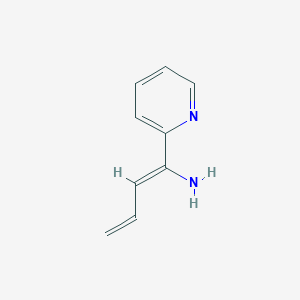
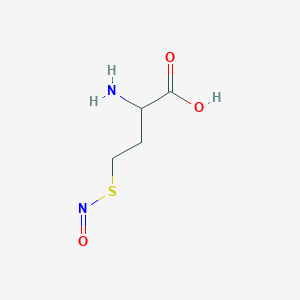
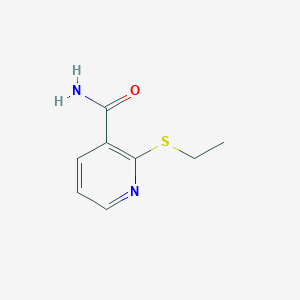
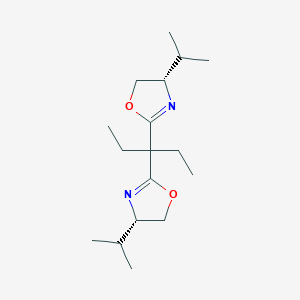

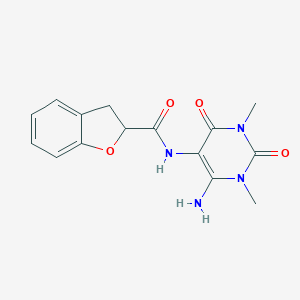

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)